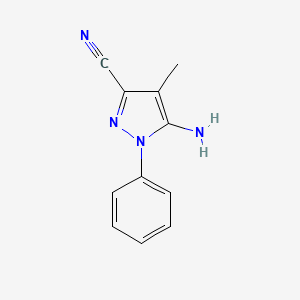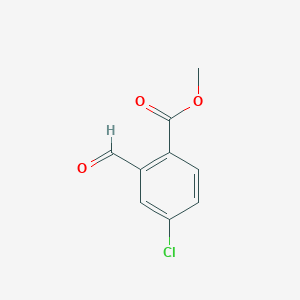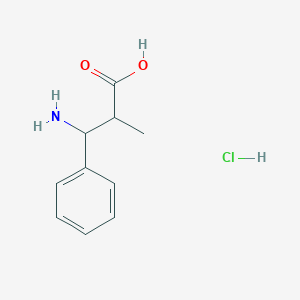
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
Übersicht
Beschreibung
“3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is also known as 2-methyl-3-phenyl-beta-alanine hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, amidoalkylation of the lithium enolate of (4 S,5 R)-4-methyl-5-phenyl-3- (phenylacetyl)oxazolidin-2-one 5 by 1- (N -benzyloxycarbonylaminomethyl)benzotriazole 2c, followed by cleavage of the oxazolidinone chiral auxiliary and of the N -benzyloxycarbonyl group, gave ®- (+)-3-amino-2-phenylpropanoic acid 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Wissenschaftliche Forschungsanwendungen
Aminopeptidase N/CD13 Inhibition
This compound has been studied for its potential as an inhibitor of Aminopeptidase N (APN/CD13), which is overexpressed in tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis . Derivatives of 3-Amino-2-methyl-3-phenylpropanoic acid have shown promising inhibitory activity against APN, suggesting potential applications in cancer therapy.
Enzymatic Activity Studies
The compound’s derivatives have been utilized in enzymatic activity studies, particularly in assessing their inhibitory effects on APN from porcine kidney . These studies are crucial for understanding the compound’s mechanism of action and for the development of new therapeutic agents.
Structure-Based Drug Design
3-Amino-2-methyl-3-phenylpropanoic acid derivatives have been incorporated into structure-based drug design due to their ability to chelate Zn^2+ in the active site of metal-dependent enzymes . This property is significant for designing drugs that target specific enzymatic functions.
Anti-Inflammatory and Antinociceptive Activities
Research has been conducted to compare the anti-inflammatory and antinociceptive activities of S(-)-2-amino-2-methyl-3-phenylpropanoic acid derivatives with well-known anti-inflammatory drugs . This suggests potential applications in developing new pain management and anti-inflammatory medications.
Optical Resolution and Stereochemistry
The compound has been used in the study of optical resolution and stereochemistry, providing insights into the synthesis of optically active amino acids . Understanding the stereochemical properties of amino acids is essential for the pharmaceutical industry.
Chemical Synthesis and Storage
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride serves as a starting material in chemical synthesis, with its storage and handling properties being well-documented . This information is vital for researchers and chemists who work with this compound in laboratory settings.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVTRMGOUQUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)
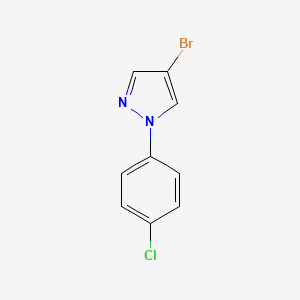

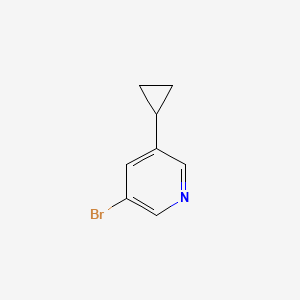
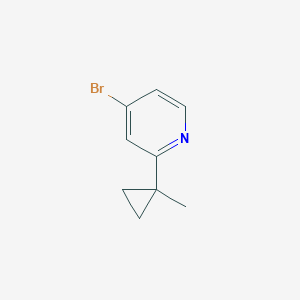

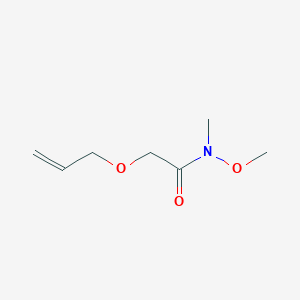
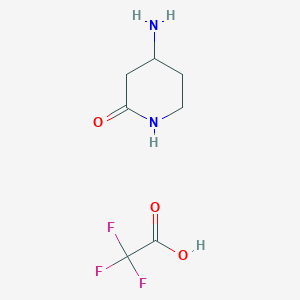
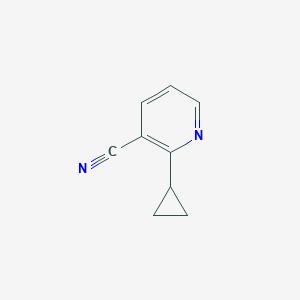
![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)
